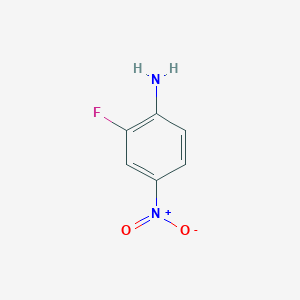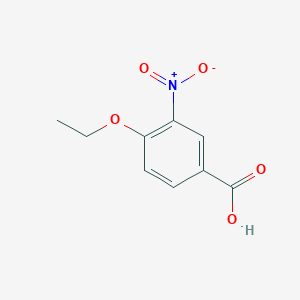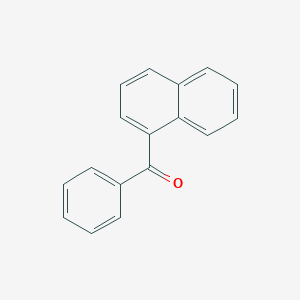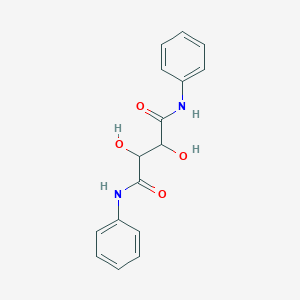
2-Fluoro-4-nitroaniline
Descripción general
Descripción
2-Fluoro-4-nitroaniline is an organic compound with the chemical formula C6H5FN2O2. It is an aniline derivative bearing a fluoride and a nitro group at the 2- and 4-positions, respectively. This compound is known for its versatility as a molecular scaffold in the synthesis of active pharmaceutical ingredients and other organic compounds .
Mecanismo De Acción
Target of Action
2-Fluoro-4-nitroaniline is an aniline derivative bearing a fluoride and a nitro group at the 2- and 4-positions . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs)
Mode of Action
The amine group in this compound conducts nucleophilic substitution and diazotization . The nitro group can be laterally reduced to amine for further reactions . This compound forms complexes with cobalt (II), nickel (II), and copper (II) .
Biochemical Pathways
It is used as a starting reagent in the synthesis of various compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log P value of 0.99 (iLOGP), indicating moderate lipophilicity .
Result of Action
This compound is used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes . A lithium bismaleamate anode material is synthesized from this compound, demonstrating an electrode capacity of 688.9 mAhg −1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is recommended to ensure adequate ventilation when handling this compound . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-nitroaniline is typically synthesized through the reaction of 2-fluoronitrobenzene with aniline. This reaction requires the use of an acid catalyst and is conducted at an appropriate temperature to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using a practical and scalable two-step process. This involves the creation of an azetidine ring through a hydroxide-facilitated alkylation of this compound with 3,3-bis(bromomethyl)oxetane. The reaction is optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-4-nitroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group in this compound can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group, allowing for further chemical modifications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Reduction: Typical reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products:
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: 2-Fluoro-4-phenylenediamine.
Aplicaciones Científicas De Investigación
2-Fluoro-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds, including active pharmaceutical ingredients.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It is a precursor to antibiotic candidates and other therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and materials for lithium-ion batteries
Comparación Con Compuestos Similares
- 4-Fluoro-2-nitroaniline
- 2-Fluoro-5-nitroaniline
- 2-Chloro-4-nitroaniline
Comparison: 2-Fluoro-4-nitroaniline is unique due to the specific positioning of the fluoride and nitro groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it offers a versatile scaffold for synthesizing a wide range of derivatives and active pharmaceutical ingredients .
Propiedades
IUPAC Name |
2-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETNCFZQCNCACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190380 | |
| Record name | 2-Fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-35-7 | |
| Record name | 2-Fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 369-35-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUORO-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5CX67PNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Fluoro-4-nitroaniline in pharmaceutical synthesis?
A1: this compound is a crucial building block in the multi-step synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane []. This spirocyclic compound serves as the starting material for TBI-223, a drug candidate currently under development for the treatment of tuberculosis [].
Q2: How is this compound synthesized, and what are the advantages of the reported method?
A2: One efficient synthesis route for this compound involves a three-step process starting from 3,4-difluoronitrobenzene []. The steps include ammonolysis, a Sandmeyer reaction, and finally, cyanidation to yield the desired product with high purity []. This method offers advantages such as low cost, mild reaction conditions, and scalability for industrial production [].
Q3: Has this compound been explored in other chemical applications besides pharmaceutical synthesis?
A3: Yes, research indicates that this compound is a ligand in the synthesis of organometallic ruthenium compounds []. These compounds, specifically [(η6-p-cymene)RuCl2(this compound)], have demonstrated moderate to strong in vitro cytotoxicity against A549 and MCF-7 human cancer cell lines []. This suggests potential applications in anticancer drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

